molecular formula C12H21NO4 B015729 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine CAS No. 439858-38-5

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine

Cat. No. B015729
M. Wt: 243.3 g/mol
InChI Key: KSWKLBFXRCFELO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine has been reported using various methods. Hatano et al. (2010) described an efficient alternative synthesis of related nitroxyl radicals, achieving isolated yields of 65% by four steps from 2,2,6,6-tetramethyl-4-piperidone (Hatano et al., 2010). Krivosheeva et al. (2002) developed a procedure for preparing 3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine via electrochemical halogenation, demonstrating an innovative approach to the synthesis of such compounds (Krivosheeva et al., 2002).

Molecular Structure Analysis

The molecular structure of 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine and its derivatives is characterized by the presence of a pyrrolidine ring substituted with various functional groups, which influence its reactivity and physical properties. The structural analysis often involves spectroscopic methods and computational modeling to understand the spatial arrangement and electronic distribution.

Chemical Reactions and Properties

Compounds in this category can undergo a range of chemical reactions, including oxidation, reduction, and various cycloadditions. The presence of acetoxy and methoxycarbonyl groups offers reactive sites for transformations. For instance, Yordanov et al. (2002) synthesized acyl-protected hydroxylamines from similar structures, showcasing the compound's versatility in chemical reactions (Yordanov et al., 2002).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of this compound.


Please note that this information is based on the data I could find, and there may be more comprehensive information available in specialized databases or scientific literature.


properties

IUPAC Name

methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWKLBFXRCFELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391252
Record name 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine

CAS RN

439858-38-5
Record name 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Saito, K Takeshita, K Anzai, T Ozawa - Free Radical Biology and …, 2004 - Elsevier
1-Acetoxy-3-carbamoyl-2,2,5,5-tetramethylpyrrolidine (ACP) is a unique probe for in vivo measurements of reactive oxygen species (ROS), because it is hydrolyzed by esterase to a …
AT Yordanov, K Yamada, MC Krishna… - Journal of medicinal …, 2002 - ACS Publications
In a search for novel electron paramagnetic resonance (EPR) brain imaging agents, we have designed and synthesized the acyl-protected hydroxylamines 1-acetoxy-4-…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
SI Dikalov, YF Polienko, I Kirilyuk - Antioxidants & Redox Signaling, 2018 - liebertpub.com
Significance: Oxidative stress contributes to numerous pathophysiological conditions such as development of cancer, neurodegenerative, and cardiovascular diseases. A variety of …
Number of citations: 85 www.liebertpub.com
DC Durairaj, MC Krishna, R Murugesan - Computerized Medical Imaging …, 2004 - Elsevier
A Windows-based, object-oriented application system for segmentation and analysis of electron magnetic resonance (EMR) images is described. The integrated system is developed for …

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